![molecular formula C16H23ClO3S B14392632 Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate CAS No. 89913-72-4](/img/structure/B14392632.png)
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl chain can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or modulating receptor activity. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
5-Bromo-2-thiophenecarboxylic acid: A brominated thiophene derivative with a carboxylic acid group.
Uniqueness
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is unique due to the presence of a long acyl chain with a chlorine atom, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89913-72-4 |
|---|---|
Formule moléculaire |
C16H23ClO3S |
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H23ClO3S/c1-20-16(19)12-13-9-10-15(21-13)14(18)8-6-4-2-3-5-7-11-17/h9-10H,2-8,11-12H2,1H3 |
Clé InChI |
KGPJQCKEBUYCDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


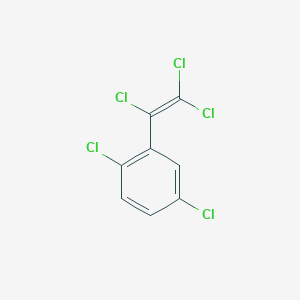
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
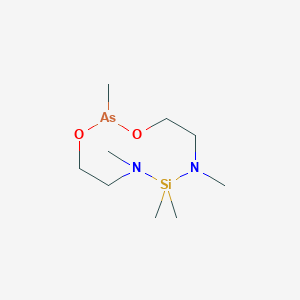
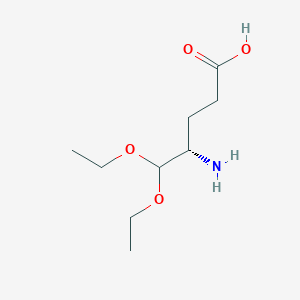
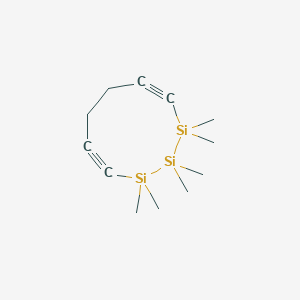

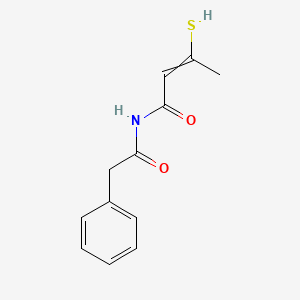
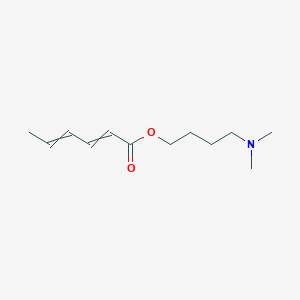
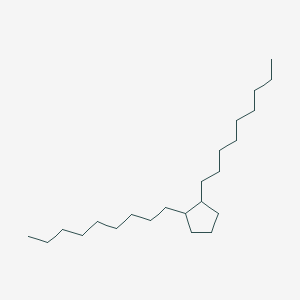
![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
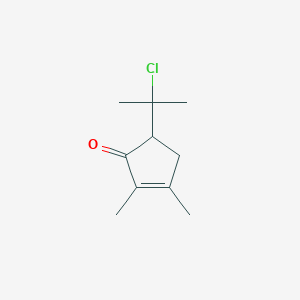
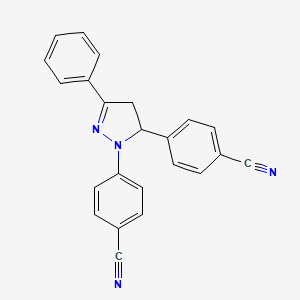
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)

